Pyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH

APJ receptor agonism cellular acidification assay CHO-K1 cells

Select [Pyr1]-Apelin-13 — the only isoform in human cardiac tissue at endogenous concentrations (7.7–23.3 pg/mL) — for studies requiring true physiological APJ activation. Its N-terminal pyroglutamate confers aminopeptidase resistance absent in apelin-13. It is the sole substrate with a fully characterized ACE2 cleavage product, [Pyr1]-apelin-13(1-12). EC50 0.30 nM ensures subnanomolar dosing recapitulating native receptor biology. Essential for SAR benchmarking (Ki ~0.7 nM). Cross-reactive with human, murine, rat, and bovine APJ.

Molecular Formula C69H112N22O14S
Molecular Weight 1505.8 g/mol
Cat. No. B8082219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH
Molecular FormulaC69H112N22O14S
Molecular Weight1505.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NCC6CCCN6
InChIInChI=1S/C69H112N22O14S/c1-41(2)33-49(85-58(95)46(19-10-27-77-68(71)72)83-63(100)54-22-13-30-90(54)65(102)47(20-11-28-78-69(73)74)79-37-43-17-9-26-76-43)59(96)88-52(39-92)61(98)86-50(35-44-36-75-40-81-44)60(97)82-45(18-7-8-25-70)57(94)80-38-56(93)89-29-12-21-53(89)62(99)84-48(24-32-106-3)66(103)91-31-14-23-55(91)64(101)87-51(67(104)105)34-42-15-5-4-6-16-42/h4-6,15-16,36,40-41,43,45-55,76,79,92H,7-14,17-35,37-39,70H2,1-3H3,(H,75,81)(H,80,94)(H,82,97)(H,83,100)(H,84,99)(H,85,95)(H,86,98)(H,87,101)(H,88,96)(H,104,105)(H4,71,72,77)(H4,73,74,78)/t43-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeySSLWBZPGZRMKEL-VESIHFCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH (CAS 217082-60-5): Procurement-Grade Identity and Baseline Specifications for [Pyr1]-Apelin-13


Pyr-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH, systematically designated [Pyr1]-Apelin-13 or (Glp1)-Apelin-13, is a thirteen-residue pyroglutamylated peptide (C69H108N22O16S; MW 1533.8 Da) that functions as the predominant endogenous agonist of the G protein-coupled apelin (APJ) receptor [1]. It is the post-translationally modified form of apelin-13 in which the N-terminal glutamine (Gln) residue is enzymatically cyclized to pyroglutamic acid (pGlu), a modification that enhances resistance to aminopeptidase-mediated degradation and is critical for its physiological preeminence in human cardiovascular tissues and plasma [2].

Why [Pyr1]-Apelin-13 Cannot Be Replaced by Apelin-13, Apelin-17, or Apelin-36: Critical Isoform-Specific Differences in Potency, Stability, and Signaling


The apelin system generates multiple bioactive isoforms—apelin-36, apelin-17, apelin-13, and [Pyr1]-apelin-13—through differential post-translational processing, and these isoforms are not functionally interchangeable. Each isoform exhibits distinct receptor binding affinity, signaling bias (G-protein versus β-arrestin), metabolic stability, and tissue distribution [1]. Specifically, the N-terminal pyroglutamate modification of [Pyr1]-apelin-13 confers partial resistance to aminopeptidase cleavage that is absent in unmodified apelin-13 [2], while apelin-17 displays higher binding affinity but a markedly different β-arrestin recruitment profile [3]. Furthermore, [Pyr1]-apelin-13 is the predominant molecular form actually present in human cardiac tissue and plasma at endogenous concentrations of 7.7–23.3 pg/mL [4], meaning that substitution with non-physiological isoforms may produce pharmacodynamic responses that do not recapitulate native apelin receptor biology. The quantitative evidence below establishes exactly where [Pyr1]-apelin-13 diverges from its closest analogs in parameters that directly affect experimental design and procurement decisions.

Quantitative Differentiation Evidence for [Pyr1]-Apelin-13 versus Closest Analogs: Head-to-Head Potency, Affinity, Stability, and Signaling Data


Higher APJ Receptor Agonist Potency in Human CHO Cell Acidification Assay: [Pyr1]-Apelin-13 (EC50 0.30 nM) versus Apelin-13 (EC50 0.37 nM)

[Pyr1]-Apelin-13 demonstrates superior agonist potency at the human APJ receptor compared to its non-pyroglutamylated counterpart apelin-13. In a head-to-head comparison using an acidification induction assay in human APJ-expressing CHO cells, [Pyr1]-Apelin-13 achieved an EC50 of 0.30 nM versus 0.37 nM for apelin-13, representing a 1.23-fold improvement in potency [1]. This differential, though modest in fold-change terms, is consistently reproduced across independent vendor quality-control datasets and reflects the contribution of the N-terminal pyroglutamate to receptor activation efficiency.

APJ receptor agonism cellular acidification assay CHO-K1 cells GPCR functional potency

Predominant Endogenous Isoform in Human Cardiovascular Tissues: [Pyr1]-Apelin-13 as the Major Physiological Apelin Species in Heart and Plasma

[Pyr1]-Apelin-13 is not merely a synthetic analog but the predominant endogenous apelin isoform in human cardiovascular physiology. Maguire et al. (2009) demonstrated that [Pyr1]-apelin-13 was the principal apelin isoform detected in cardiac tissue from patients with coronary artery disease [1]. Zhen et al. (2013) subsequently confirmed by mass spectrometry that [Pyr1]-apelin-13 is the major circulating apelin isoform in human plasma from healthy volunteers, present at concentrations of 7.7 to 23.3 pg/mL [2]. In contrast, unmodified apelin-13, apelin-17, and apelin-36 were either undetectable or present at substantially lower levels in these physiological compartments. This establishes [Pyr1]-apelin-13 as the biologically relevant ligand for the APJ receptor in vivo.

endogenous peptide quantification human cardiac tissue human plasma post-translational modification

ACE2-Mediated Processing to a Biologically Active Metabolite: [Pyr1]-Apelin-13 Is Cleaved to [Pyr1]-Apelin-13(1-12) Which Retains Nanomolar Potency

[Pyr1]-Apelin-13 serves as a specific substrate for angiotensin-converting enzyme 2 (ACE2), which cleaves the C-terminal phenylalanine to generate [Pyr1]-apelin-13(1-12). Yang et al. (2017) demonstrated that this metabolite is endogenously present in human heart and lung endothelium and retains significant biological activity at the apelin receptor [1]. In human heart competition binding, [Pyr1]-apelin-13(1-12) bound with pKi = 8.04 ± 0.06, approximately 4-fold lower affinity than the parent [Pyr1]-apelin-13 (pKi = 8.83 ± 0.06), yet still within the nanomolar range [1]. Functionally, [Pyr1]-apelin-13(1-12) inhibited forskolin-stimulated cAMP with pD2 = 9.30 ± 0.06 and contracted human saphenous vein with sub-nanomolar potency, demonstrating that ACE2 processing does not abolish biological activity [1]. This metabolic pathway is specific to the pyroglutamylated form; unmodified apelin-13 may undergo different proteolytic processing.

ACE2 peptide metabolism cardiovascular metabolite activity apelin processing

cAMP Inhibition Potency Rank Order Positions [Pyr1]-Apelin-13 Between Apelin-17 and Shorter Fragments: pD2 9.67 ± 0.04

In a systematic comparison of apelin isoform pharmacology, Yang et al. (2017) established the rank order of potency for inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells expressing the human APJ receptor [1]. [Pyr1]-apelin-13 (pD2 = 9.67 ± 0.04, corresponding to EC50 ≈ 0.21 nM) was approximately 4.4-fold less potent than apelin-17 (pD2 = 10.31 ± 0.28, EC50 ≈ 0.049 nM) but significantly more potent than both the antagonist apelin-13(F13A) (pD2 = 9.54 ± 0.05) and the ACE2 metabolite [Pyr1]-apelin-13(1-12) (pD2 = 9.30 ± 0.06) [1]. This places [Pyr1]-apelin-13 at an intermediate position in the cAMP signaling potency hierarchy, which is relevant for studies where Gαi-mediated signaling is the primary endpoint.

cAMP inhibition forskolin-stimulated cAMP Gαi signaling apelin isoform pharmacology

Enhanced Resistance to N-Terminal Proteolytic Degradation via Pyroglutamate Modification: Plasma Half-Life of 24 Minutes in Rat

The N-terminal pyroglutamate (pGlu) modification of [Pyr1]-apelin-13 confers resistance to aminopeptidase-mediated degradation that is absent in unmodified apelin-13 bearing an N-terminal glutamine [1]. This structural feature has been identified as the basis for [Pyr1]-apelin-13 being the most abundant apelin isoform in human plasma [2]. Quantitative stability assessment by Trân et al. (2018) determined that [Pyr1]-apelin-13 exhibits a half-life of 24 minutes in rat plasma at 37 °C [3]. While this half-life is still relatively short in absolute terms (motivating the development of macrocyclic and chemically stabilized analogs with half-lives exceeding 3 hours [3]), it represents a measurable stability advantage over non-pyroglutamylated apelin-13, which lacks the N-terminal protection and is subject to rapid aminopeptidase cleavage. The stability difference is particularly consequential for in vivo administration protocols, where peptide degradation rate directly impacts dosing frequency and achievable steady-state concentrations.

peptide stability plasma half-life aminopeptidase resistance pyroglutamate proteolytic degradation

Distinct Vasoconstrictor Potency in Endothelium-Denuded Human Mammary Artery: [Pyr1]-Apelin-13 EC50 0.2 nM versus 0.6–1.6 nM for Apelin-13/Apelin-36 in Saphenous Vein

Maguire et al. (2009) compared the vasoactive effects of [Pyr1]-apelin-13, apelin-13, and apelin-36 in human cardiovascular tissues [1]. In endothelium-intact mammary artery, all three apelin isoforms produced comparable concentration-dependent vasodilatation (EC50 range: 0.6–1.6 nM; Emax 40–50%) [1]. However, upon endothelial removal, revealing direct vascular smooth muscle actions, [Pyr1]-apelin-13 displayed a distinct vasoconstrictor profile: in endothelium-denuded human mammary artery, [Pyr1]-apelin-13 achieved an EC50 of 0.2 nM (Emax 29%), which is 3- to 8-fold more potent than the vasoconstrictor responses of the broader apelin family (EC50 0.6–1.6 nM) measured in endothelium-denuded saphenous vein [1]. In paced atrial strips, all three peptides exhibited comparable positive inotropic effects with subnanomolar potencies (EC50: 40–125 pM) [1], indicating that the vasoconstrictor potency differentiation is tissue- and endothelium-dependent rather than a generalized efficacy difference.

vasoconstriction human mammary artery endothelium-denuded vascular pharmacology apelin receptor

Optimal Research and Industrial Application Scenarios for [Pyr1]-Apelin-13: Evidence-Based Selection Guidance


Cardiovascular Physiology Studies Requiring the Physiological Apelin Receptor Ligand

For ex vivo human vascular reactivity studies (mammary artery, saphenous vein, atrial strips) or in vivo cardiovascular hemodynamic assessments where the goal is to recapitulate endogenous apelin receptor activation, [Pyr1]-apelin-13 is the correct choice. It is the predominant isoform in human cardiac tissue [1] and the major circulating form at 7.7–23.3 pg/mL [2]. Its EC50 of 0.30 nM at APJ [3] and subnanomolar vasoconstrictor potency (EC50 0.2 nM in denuded mammary artery [1]) allow physiologically relevant dosing that mirrors endogenous ligand concentrations.

ACE2 Pharmacodynamics and Apelin Metabolism Research

Studies investigating the interplay between the apelinergic system and ACE2—including research on COVID-19-associated ACE2 dysregulation, pulmonary arterial hypertension, or heart failure—require [Pyr1]-apelin-13 as the substrate because it is the only apelin isoform with a fully characterized ACE2 cleavage product. ACE2 cleaves [Pyr1]-apelin-13 to [Pyr1]-apelin-13(1-12), which is endogenously present in human heart and lung endothelium and retains nanomolar biological activity (pKi 8.04; pD2 9.30 for cAMP inhibition) [4]. This metabolic pathway cannot be studied using unmodified apelin-13, apelin-17, or apelin-36.

Benchmarking Engineered Apelin Analogs for Stability and Potency Improvements

[Pyr1]-apelin-13 serves as the essential wild-type reference standard for medicinal chemistry programs developing metabolically stabilized or biased apelin receptor agonists. Its well-characterized parameters—plasma half-life of 24 min in rat [5], Ki of ~0.7 nM (Ape13 Ki from companion studies [6]), Gαi1 EC50 of ~1.1 nM [6], and β-arrestin-2 recruitment EC50 of 31 nM [5]—provide the quantitative baseline against which all novel analogs are benchmarked. Procurement of high-purity [Pyr1]-apelin-13 (≥96% HPLC) is a prerequisite for reproducible structure-activity relationship (SAR) studies.

In Vivo Metabolic and Diabetic Disease Models Requiring Cross-Species Apelin Receptor Activation

[Pyr1]-Apelin-13 stimulates glucose utilization in normal and obese insulin-resistant mice and may be required for the maintenance of insulin sensitivity . It is reactive toward human, murine, rat, and bovine APJ receptors [3], making it the most broadly applicable apelin tool compound for cross-species metabolic studies. When designing murine or rat models of type 2 diabetes, obesity, or metabolic syndrome where apelin receptor agonism is the intervention, [Pyr1]-apelin-13 provides species-relevant potency without requiring species-specific peptide synthesis.

Quote Request

Request a Quote for Pyr-arg-pro-arg-leu-ser-his-lys-gly-pro-met-pro-phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.